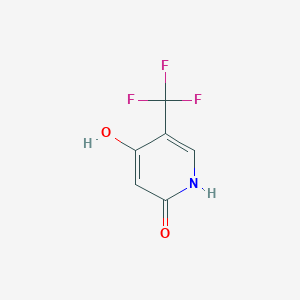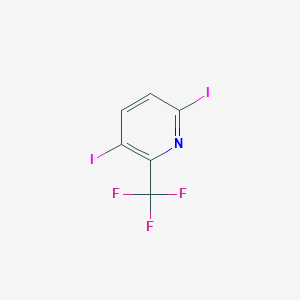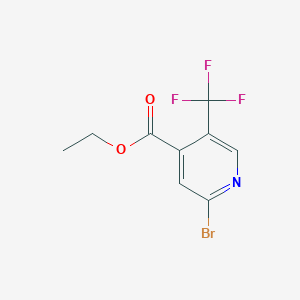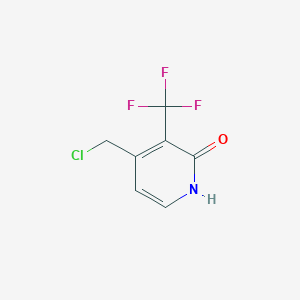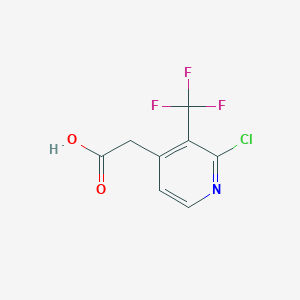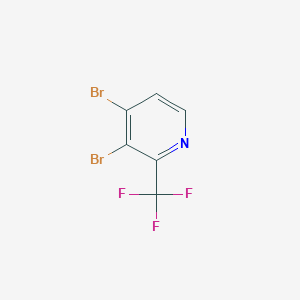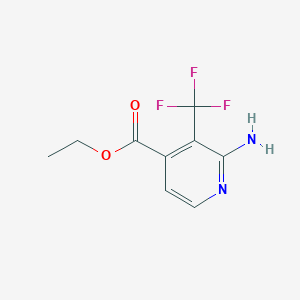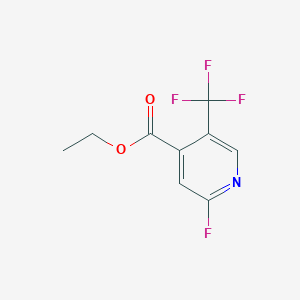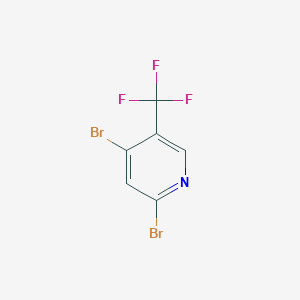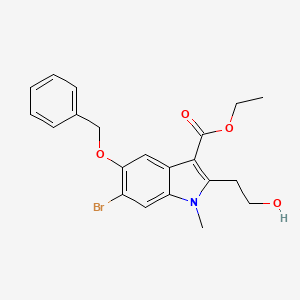
ethyl 5-(benzyloxy)-6-bromo-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate
Overview
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a benzyl group attached to the 5-position of the indole via an oxygen atom, a bromine atom at the 6-position, and an ethyl group at the 2-position of the indole. The ethyl group is further substituted with a hydroxyl group .
Molecular Structure Analysis
The molecular structure would be based on the indole backbone, with the various substituents likely affecting the compound’s overall polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could make it a good candidate for further reactions, such as cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a bromine atom could increase its molecular weight and potentially its boiling point. The hydroxyl group could allow for hydrogen bonding, potentially increasing its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Techniques : Studies have demonstrated the synthesis of related compounds, such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, through processes involving the use of raw materials like 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, highlighting the development of optimized synthesis parameters for high yield and purity Huang Bi-rong, 2013.
Pharmacological Applications
Inhibition of 5-Lipoxygenase (5-LO) : Several studies have explored the structural optimization of 2-substituted 5-hydroxyindole-3-carboxylates, revealing their potent inhibition of human 5-lipoxygenase, an enzyme linked to inflammatory and allergic disorders. This suggests potential applications in developing anti-inflammatory therapeutics E. Karg et al., 2009; A. Peduto et al., 2014.
Anti-Hepatitis B Virus (HBV) Activities : Compounds structurally related to the specified molecule have shown significant anti-HBV activities, indicating their potential as therapeutic agents against hepatitis B virus Chunshen Zhao et al., 2006.
Optical and Material Science Applications
- Optical Characterizations for Photodiode Applications : Research into related molecules has led to the development of novel compounds with significant optical behavior, suggesting their utility in the manufacturing of organic photodiodes and other optoelectronic devices Nadia Ali Ahmed Elkanzi et al., 2020.
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which share a similar structure, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Biochemical Pathways
Benzofuran derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . The compound could potentially interfere with the pathways related to the biological activities mentioned above (anti-tumor, antibacterial, anti-oxidative, and anti-viral).
Result of Action
Given the biological activities associated with similar compounds, it can be inferred that the compound might induce changes at the cellular level that result in anti-tumor, antibacterial, anti-oxidative, or anti-viral effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 6-bromo-2-(2-hydroxyethyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO4/c1-3-26-21(25)20-15-11-19(27-13-14-7-5-4-6-8-14)16(22)12-18(15)23(2)17(20)9-10-24/h4-8,11-12,24H,3,9-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJCCDMVWCSVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


